5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound with intriguing potential in various fields of scientific research. This compound belongs to the pyridopyrimidine family and features an allylthio group, contributing to its unique properties and reactivity.
Properties
IUPAC Name |
1,3-dimethyl-5-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-4-7-18-8-5-6-13-10-9(8)11(16)15(3)12(17)14(10)2/h4-6H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVFYEFYSCRMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione generally involves multi-step organic reactions. Typically, starting with pyridine and proceeding through various intermediates. The allylthio group can be introduced using allyl sulfide in the presence of a suitable catalyst, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial synthesis might scale up the laboratory methods, optimizing for yield and purity. Reactor conditions, such as temperature, pressure, and solvent use, are finely tuned to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: Utilizing oxidizing agents like hydrogen peroxide.
Reduction: Often using reducing agents like sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles, depending on the functional groups present.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Conditions typically involve controlled temperatures, solvent choice, and reaction time.
Major Products Formed
The products vary based on the specific reaction, but could include oxidized forms of the compound, reduced analogs, or substituted derivatives with different functional groups replacing the allylthio group.
Scientific Research Applications
This compound's unique structure lends itself to various scientific research applications:
Chemistry: : Used in developing new synthetic pathways and studying reaction mechanisms.
Biology: : Potentially investigated for its effects on biological systems due to its unique structural components.
Medicine: : Could be explored for therapeutic potential, though specific applications are subject to ongoing research.
Industry: : May be used in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism by which 5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects generally involves interactions with molecular targets, possibly enzymes or receptors. It might influence specific pathways, but detailed mechanisms require further elucidation through experimental studies.
Comparison with Similar Compounds
Comparing 5-(allylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione with similar compounds highlights its uniqueness:
Similar Compounds: : Other pyridopyrimidine derivatives.
Uniqueness: : The presence of the allylthio group and specific substitutions at the pyridine and pyrimidine rings make it distinct, potentially leading to different reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
